molecular formula C23H25N3O2S B2681126 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 438574-72-2

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2681126
CAS No.: 438574-72-2
M. Wt: 407.53
InChI Key: YXQFNJGHPJVWGK-UHFFFAOYSA-N
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Description

3-[6-(3,4-Dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:

  • Formation of the Isoquinoline Derivative: : The initial step involves the synthesis of the 3,4-dihydro-1H-isoquinolin-2-yl moiety. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

  • Attachment of the Hexyl Chain: : The next step involves the introduction of the 6-oxohexyl chain. This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a hexanoyl chloride in the presence of a Lewis acid such as aluminum chloride.

  • Formation of the Quinazolinone Core: : The final step involves the cyclization to form the quinazolinone core. This can be achieved by reacting the intermediate with an appropriate thiourea derivative under basic conditions to form the sulfanylidene-quinazolinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

  • Substitution: : The quinazolinone core can undergo various substitution reactions, particularly electrophilic aromatic substitution, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties could be harnessed to improve the efficiency of industrial reactions.

Mechanism of Action

The mechanism of action of 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolinone Derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

    Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one lies in its combined structural features, which may confer distinct biological activities not seen in other similar compounds. The presence of both the isoquinoline and quinazolinone moieties in a single molecule allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFNJGHPJVWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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